molecular formula C10H14CaN2Na2O8+2 B1203255 Edetate calcium disodium CAS No. 62-33-9

Edetate calcium disodium

Cat. No.: B1203255
CAS No.: 62-33-9
M. Wt: 376.28 g/mol
InChI Key: SHWNNYZBHZIQQV-UHFFFAOYSA-L
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Description

Edetate calcium disodium is a chelating agent primarily used to treat lead poisoning. It works by binding to heavy metals in the bloodstream, forming stable complexes that are then excreted from the body. This compound is particularly effective in reducing blood lead levels and is also used in cases of lead encephalopathy .

Mechanism of Action

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), this compound is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of this compound theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues.
Parenteral administration of this compound chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by this compound chelation. Although mercury readily displaces calcium from this compound in vitro, patients with mercury poisoning do not respond to the drug.
The pharmacologic effects of this compound are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of this compound, but the excretion of zinc is considerably increased.
The primary source of lead chelated by calcium disodium edetate is from bone;  subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy.
For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Edetate calcium disodium is synthesized by reacting ethylenediaminetetraacetic acid with calcium and sodium hydroxides. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the synthesis involves the controlled addition of calcium chloride and sodium hydroxide to a solution of ethylenediaminetetraacetic acid. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified and dried .

Chemical Reactions Analysis

Types of Reactions: Edetate calcium disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The compound reacts with various metal ions, including lead, calcium, and zinc, under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water as a solvent .

Major Products Formed: The primary products of these reactions are the metal-EDTA complexes, which are water-soluble and can be easily excreted from the body .

Properties

CAS No.

62-33-9

Molecular Formula

C10H14CaN2Na2O8+2

Molecular Weight

376.28 g/mol

IUPAC Name

calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate

InChI

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2

InChI Key

SHWNNYZBHZIQQV-UHFFFAOYSA-L

impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde.
Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2]

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2]

Color/Form

Powder
White powder or flakes

density

0.86 at 68 °F (USCG, 1999) - Less dense than water;  will float
Relative density (water = 1): 0.86

flash_point

Flash point is> 100 °C,

melting_point

245 °C
MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.
MP: 242 °C /EDTA disodium dihydrate/

physical_description

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic
White odorless solid;  Slightly hygroscopic;  [HSDB]

Pictograms

Irritant

Related CAS

10058-42-1 (iron(3+) salt)
139-33-3 (di-hydrochloride salt)
17421-79-3 (mono-hydrochloride salt)
2001-94-7 (di-potassium salt)
24669-13-4 (chromium salt)
53404-51-6 (mono-potassium salt)
6381-92-6 (di-hydrochloride salt, di-hydrate)
7379-27-3 (potassium salt)
7379-28-4 (hydrochloride salt)
76353-66-7 (calcium,hydrochloride salt)

solubility

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/
Insoluble in organic solvents
Soluble in wate

vapor_pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edetate calcium disodium
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Customer
Q & A

ANone: Edetate Calcium Disodium acts as a chelating agent by forming stable complexes with metal ions, primarily through the displacement of the central calcium ion with the target metal ion. [] For instance, in the case of lead chelation, this compound displaces its own calcium ion with lead, forming a stable complex that is readily excreted from the body. This prevents the lead from interacting with biological systems and causing toxicity.

ANone: The primary downstream effect of this compound chelation therapy is the reduction of the target metal concentration in blood and tissues. [] This reduction helps alleviate the symptoms of metal toxicity and prevents further damage to organs such as the kidneys and brain.

ANone: The molecular formula of this compound is C10H12CaN2Na2O8, and its molecular weight is 374.27 g/mol. Please refer to publicly available chemical databases for spectroscopic data.

ANone: The material compatibility of this compound can vary depending on the specific medication or solution in question. Always refer to the medication's package insert and consult with a pharmacist or other healthcare professional to ensure compatibility before mixing or administering.

ANone: this compound is primarily known for its chelating properties and is not typically used for its catalytic properties. Its primary application centers around its ability to form stable complexes with metal ions, making it useful for treating heavy metal poisoning.

ANone: While the provided research papers do not delve into computational studies specifically, computational chemistry techniques like molecular docking and molecular dynamics simulations can be used to study the interactions between this compound and various metal ions. These simulations could provide insights into the binding affinities, complex stability, and potential for chelation.

ANone: Structural modifications, such as altering the length of the carbon chain or substituting different functional groups, can significantly influence the chelating activity of this compound. These modifications can impact its affinity for specific metal ions, complex stability, and overall efficacy.

ANone: As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment, such as gloves and eye protection, and handling the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

ANone: this compound is administered intravenously for the treatment of lead poisoning. [, , ] It is not administered orally due to its poor absorption from the gastrointestinal tract.

ANone: this compound has an elimination half-life of less than 60 minutes. [] It is primarily eliminated from the body unchanged in the urine.

ANone: Rodent models, particularly mice, are commonly used to study lead poisoning and evaluate the efficacy of chelating agents like this compound. [, ] Researchers can induce lead poisoning in these models and then assess the effectiveness of this compound in reducing lead levels in various tissues.

ANone: As with any medication, this compound therapy can be associated with potential adverse effects. It's crucial to consult the medication's package insert and a healthcare professional for a comprehensive understanding of potential risks and benefits.

ANone: Currently, the primary route of administration for this compound is intravenous, which allows for systemic distribution. Research into targeted drug delivery strategies could potentially enhance its accumulation in specific tissues affected by heavy metal toxicity.

ANone: Blood lead level (BLL) is the most commonly used biomarker to assess lead exposure and monitor the effectiveness of chelation therapy. [, , , , , ] A significant decrease in BLL following treatment with this compound indicates successful chelation and removal of lead from the body. Other biomarkers include urinary lead excretion and delta-aminolevulinic acid dehydratase (ALAD) activity.

ANone: Various analytical techniques, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are employed to measure metal concentrations in biological samples like blood and urine. [] These techniques provide accurate and sensitive quantification of metal levels, which is crucial for monitoring the effectiveness of chelation therapy with this compound.

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